2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide
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Overview
Description
2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a 2-chlorophenyl group, a cyano group, and a thiazole ring, making it a versatile molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic addition reaction.
Final Assembly: The final compound is assembled by coupling the thiazole ring with the 2-chlorophenyl and cyano groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can activate or inhibit biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its combination of a 2-chlorophenyl group, a cyano group, and a thiazole ring, which imparts diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H10ClN3OS3 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-4-cyano-1,2-thiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H10ClN3OS3/c14-10-4-2-1-3-8(10)6-20-13-9(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18) |
InChI Key |
DVEFLMDNVQMLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N)Cl |
Origin of Product |
United States |
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